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CAS No.: 15422-18-1
Cat. No.: B097190
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An In-Depth Technical Guide on 1-(3-Chlorophenoxy)propan-2-one: Nomenclature,
Synthesis, and Applications in Medicinal Chemistry

Introduction & Structural Elucidation

In the landscape of medicinal chemistry and organic synthesis, aryloxypropanones serve as
critical building blocks for the development of diverse pharmacophores, including beta-
adrenergic antagonists and substituted indoles. Among these, 1-(3-chlorophenoxy)propan-2-
one (CAS: 15422-18-1) stands out as a highly versatile intermediate.

To fully leverage this compound, researchers must first deconstruct its IUPAC nomenclature,
which perfectly maps to its molecular architecture:

e "propan-2-one": Defines the core aliphatic backbone—a three-carbon chain containing a
ketone functional group at the C2 position (commonly known as an acetone derivative).

e "1-": Indicates the point of attachment on the propan-2-one backbone for the incoming
substituent.

e "(3-chlorophenoxy)": Describes the substituent itself. It consists of a benzene ring attached
via an ether oxygen ("phenoxy"), with a chlorine atom located at the meta position (C3)
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relative to the oxygen linkage.

This structural arrangement yields a molecule with dual reactivity: a highly electrophilic
carbonyl carbon susceptible to nucleophilic attack (e.g., reductive amination) and an ether
linkage that provides conformational flexibility.

Physicochemical Properties

To facilitate experimental design and downstream purification, the fundamental quantitative
properties of 1-(3-chlorophenoxy)propan-2-one are summarized below[1].

Property Value

IUPAC Name 1-(3-chlorophenoxy)propan-2-one

CAS Number 15422-18-1

Molecular Formula C9H9CIO2

Molecular Weight 184.62 g/mol

SMILES String CC(=0)COclcc(Clhcecl

Appearance Colorless to pale yellow liquid/low-melting solid

Soluble in DCM, EtOAc, MeOH; Insoluble in H2

Solubilit
y O

Synthetic Methodology & Mechanistic Causality

The most efficient route to synthesize 1-(3-chlorophenoxy)propan-2-one relies on a
bimolecular nucleophilic substitution ( SN2 ) reaction between 3-chlorophenol and 1-
chloropropan-2-one (chloroacetone).

Causality Behind Reagent Selection: The selection of the base and solvent is the most critical
parameter in this workflow. Chloroacetone is highly reactive and prone to base-catalyzed aldol
self-condensation. Therefore, using a strong, homogeneous base like Sodium Hydroxide
(NaOH) often leads to complex polymeric mixtures and degraded yields.
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Instead, Potassium Carbonate ( K2CO3) is utilized as a mild, heterogeneous base[2]. The pKa
of the conjugate acid of K2CQOgis sufficient to quantitatively deprotonate 3-chlorophenol ( pKa
=9.0) to form the active nucleophile (the phenoxide anion) without creating a highly basic
environment that would destroy the chloroacetone electrophile. Methyl ethyl ketone (MEK) or
acetone is selected as the solvent because polar aprotic environments poorly solvate the
phenoxide anion, thereby maximizing its nucleophilicity for the SN2 displacement[2].

3-Chlorophenol Deprotonation 3-Chlorophenoxide
+K2C03 Anion Nucleophilic Attack

Chloroacetone
(Electrophile)

SN2 Transition Cl- Leaving Group 1-(3-Chlorophenoxy)
State propan-2-one

Click to download full resolution via product page
SN2 mechanism for 1-(3-chlorophenoxy)propan-2-one synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase contains a chemical
checkpoint to ensure the integrity of the reaction before proceeding to the next step.

Reagents:

e 3-Chlorophenol (1.0 eq, 10.0 mmol, 1.28 g)

e 1-Chloropropan-2-one (1.1 eq, 11.0 mmol, 1.02 g)

¢ Potassium Carbonate, anhydrous (1.5 eq, 15.0 mmol, 2.07 g)
o Tetrabutylammonium iodide (TBAI) (0.05 eq, catalytic)

o Methyl Ethyl Ketone (MEK) (20 mL)

Workflow:
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* Phenoxide Generation: Suspend K2CO3and TBAI in MEK under a nitrogen atmosphere. Add
3-chlorophenol. Stir the suspension at room temperature for 30 minutes.

o Self-Validation: The suspension will undergo a slight color shift, and mild outgassing may
occur, confirming the formation of the potassium 3-chlorophenoxide salt.

» Electrophilic Addition: Heat the mixture to 60 °C. Add chloroacetone dropwise over 15
minutes.

o Causality: Dropwise addition ensures the steady-state concentration of chloroacetone
remains low, preventing self-condensation side reactions[?2].

e Reaction Monitoring: Maintain stirring at 60-65 °C for 4 hours. Monitor the reaction via Thin
Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

o Self-Validation: The reaction is deemed complete when the UV-active spot corresponding
to 3-chlorophenol ( Rf=0.4 ) is fully consumed, replaced by a new, higher-running spot ( Rf
=0.6 ).

o Workup & Purification: Cool the mixture to room temperature and filter off the inorganic salts
( KCl and unreacted K2CO3). Concentrate the filtrate under reduced pressure. Dissolve the
residue in Ethyl Acetate (30 mL) and wash with 5% aqueous NaOH (2 x 15 mL), followed by
brine (15 mL).

o Causality: The 5% NaOH wash is a critical self-validating purification step; it deprotonates
any trace unreacted 3-chlorophenol, partitioning it into the aqueous layer and leaving only
the neutral ketone product in the organic phase.

» Dry the organic layer over anhydrous Na2S0O4, filter, and evaporate to yield the crude
product, which can be further purified by vacuum distillation if ultra-high purity is required.

Analytical Characterization & Self-Validation

To confirm the structural integrity of the synthesized 1-(3-chlorophenoxy)propan-2-one,
cross-reference the isolated compound against the following expected spectral benchmarks:
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Analytical Technique Key Signals | Diagnostic Observations

0 2.25 (s, 3H, CH3), 8 4.50 (s, 2H, O-CH2), 6
1H NMR ( CDCI3, 400 MHz) 6.75-7.20 (m, 4H, Ar-H). The sharp singlet at
4.50 ppm validates the ether linkage.

0 26.5 (CH3), 6 73.2 (O-CH2), 6 113.0-135.0
13C NMR ( CDCI3, 100 MHz) (Aromatic carbons),  205.5 (C=0). The >200

ppm signal confirms the ketone.

vmax1720 cm-1 (Strong C=0 stretch), 1230
cm-1 (Asymmetric C-O-C stretch). Absence of
broad O-H stretch (~3300 cm-1) confirms

complete consumption of phenol.

FT-IR (ATR)

m/z 185.0 [M+H]+ . The characteristic 3:1
LC-MS (ESlI+) isotopic pattern (M / M+2) validates the

presence of the single chlorine atom.

Downstream Applications in Medicinal Chemistry

Once synthesized and validated, 1-(3-chlorophenoxy)propan-2-one serves as a pivotal node
for divergent synthesis. Its primary application lies in the generation of aryloxypropanolamines.
By subjecting the ketone to reductive amination with primary amines (e.g., isopropylamine) in
the presence of sodium cyanoborohydride ( NaBH3CN ), researchers can rapidly generate
libraries of beta-blocker analogs. Alternatively, standard hydride reduction yields the secondary
alcohol, which can be utilized in further etherification or esterification workflows.
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1-(3-Chlorophenoxy)propan-2-one

NaBH3CN

Hydride Transfer

Reductive Amination Ketone Reduction
(e.g., Isopropylamine) (e.g., NaBH4)

Aryloxypropanolamine

Derivative 1-(3-Chlorophenoxy)propan-2-ol

Click to download full resolution via product page

Downstream synthetic applications of 1-(3-chlorophenoxy)propan-2-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1-(3-Chlorophenoxy)propan-2-one IUPAC name].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b097190/docs#1-3-chlorophenoxy-propan-2-one-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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